Ácido 3-Bodipy-octanoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

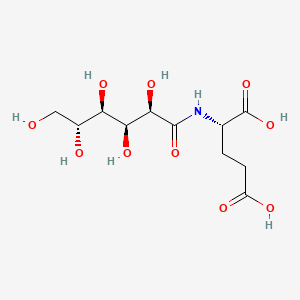

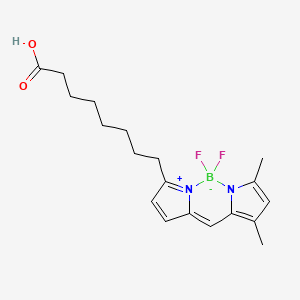

3-Bodipy-octanoic Acid is a fluorescent dye belonging to the boron-dipyrromethene family. This compound is known for its strong fluorescence and excellent solubility, making it a valuable tool in various scientific fields. Its chemical formula is C19H25BF2N2O2, and it has a molecular weight of 362.22 .

Aplicaciones Científicas De Investigación

3-Bodipy-octanoic Acid has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe in various chemical analyses.

Biology: Employed in cell and tissue imaging due to its strong fluorescence.

Medicine: Utilized in diagnostic imaging and as a marker in therapeutic research.

Industry: Applied in the development of dye-sensitized solar cells and other photonic devices

Mecanismo De Acción

Target of Action

Bodipy derivatives, including 3-bodipy-octanoic acid, are known for their rich photophysical properties, stability, and ease of functionalization . They have been employed in various studies due to their advantages such as versatility, ease of synthesis, high absorptivity, high fluorescence quantum yields, negligible triplet-state formation, narrow and high emission peaks, good solubility, absorbance/emission in the visible range, and nanosecond fluorescence lifetime .

Mode of Action

Bodipy derivatives are known to exhibit strong absorption and emission in the visible and near-infrared regions of the electromagnetic spectrum . This property enables them to be used as fluorescent probes in various applications .

Biochemical Pathways

Bodipy derivatives have been used in various applications due to their unique properties, including their use as probes in applications like imaging and sensing .

Pharmacokinetics

Bodipy derivatives are known for their strong fluorescence and supreme photostability , which could potentially impact their bioavailability.

Result of Action

Bodipy-based molecules have emerged as candidates for cancer treatments , indicating that they may have significant effects at the molecular and cellular level.

Action Environment

The presence of carbohydrate units in bodipy-carbohydrate systems has been noted to confer unique structural and biological features, besides enhancing water solubility and polarity .

Análisis Bioquímico

Biochemical Properties

The exact biochemical properties of 3-Bodipy-octanoic Acid are not fully elucidated. Bodipy derivatives have been shown to interact with various biomolecules. They have been employed in areas like photodynamic therapy and have even emerged as candidates for cancer treatments

Cellular Effects

The cellular effects of 3-Bodipy-octanoic Acid are not fully understood. Bodipy derivatives have been shown to have significant effects on cells. For instance, they have been used as probes in applications like imaging and sensing due to their unique properties

Molecular Mechanism

Bodipy derivatives have been shown to have distinct photophysical characteristics and are a fascinating platform for drug development

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bodipy-octanoic Acid typically involves the reaction of boron-dipyrromethene with octanoic acid under controlled conditions. The process often includes the use of catalysts and specific reaction temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of 3-Bodipy-octanoic Acid may involve large-scale chemical reactors and automated systems to maintain consistent quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for research and commercial applications .

Análisis De Reacciones Químicas

Types of Reactions: 3-Bodipy-octanoic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and reaction conditions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Halogenation and alkylation reactions are common, with reagents like halogens and alkyl halides

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Comparación Con Compuestos Similares

Boron-dipyrromethene (BODIPY) dyes: Known for their strong fluorescence and stability.

Rhodamine dyes: Similar in fluorescence properties but differ in chemical structure.

Fluorescein dyes: Widely used in biological applications but have different absorption and emission spectra

Uniqueness: 3-Bodipy-octanoic Acid stands out due to its excellent solubility and strong fluorescence, making it particularly useful in applications requiring high sensitivity and specificity. Its ability to undergo various chemical reactions also adds to its versatility .

Propiedades

IUPAC Name |

8-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)octanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25BF2N2O2/c1-14-12-15(2)23-18(14)13-17-11-10-16(24(17)20(23,21)22)8-6-4-3-5-7-9-19(25)26/h10-13H,3-9H2,1-2H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGAAMNGEKHACCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCCCCCCC(=O)O)C)C)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25BF2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747205 |

Source

|

| Record name | (8-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}octanoato)(difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123637-28-4 |

Source

|

| Record name | (8-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}octanoato)(difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopentaneethanol, 2-hydroxy--ba--(methoxymethoxy)-, [1-alpha-(R*),2-alpha-]- (9CI)](/img/new.no-structure.jpg)

![(2S)-N-[(2S)-1-[[(8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2R)-2-hydroxy-2-phenylacetyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B588913.png)